Electrophilic Reactivity: Acrylamide vs. Propanamide
The terminal acrylamide group in 1153389-79-7 confers electrophilic reactivity absent in its saturated propanamide counterpart (N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide, MW 282 g/mol). Terminal sulfonamides exhibit 8- to 62-fold greater reactivity than terminal acrylamides toward low molecular weight thiols, establishing a clear reactivity gradient that can be exploited for target selectivity [1]. 1153389-79-7 positions itself as an intermediate-reactivity warhead, while the propanamide analog lacks electrophilic capacity entirely.
| Evidence Dimension | Electrophilic reactivity (presence/absence of Michael acceptor) |
|---|---|
| Target Compound Data | Acrylamide moiety (C=CC(O)NH-); thiol-reactive Michael acceptor present |
| Comparator Or Baseline | N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide; saturated amide; no Michael acceptor |
| Quantified Difference | Qualitative: irreversible covalent bond formation possible vs. none; class-level reactivity: terminal sulfonamides 8–62× more reactive than acrylamides toward low molecular weight thiols [1] |
| Conditions | Class-level data from kinetic studies of sulfonamide/acrylamide reactivity with thiol nucleophiles |
Why This Matters
The presence of a tractable, intermediate-reactivity acrylamide warhead enables fragment tethering and covalent probe development, whereas the propanamide analog cannot form covalent adducts and is thus unsuitable for irreversible inhibitor campaigns.
- [1] Bollinger SR, et al. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. 2026;4:100090. (Terminal sulfonamides 8- to 62-fold more reactive than terminal acrylamides toward low molecular weight thiols). View Source
